methyl 2-(trifluoromethyl)-2,3,4,7-tetrahydro-1H-azepine-2-carboxylate

Description

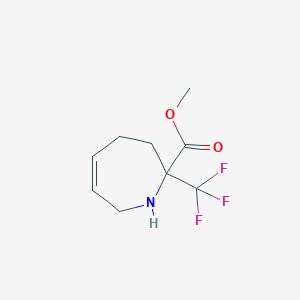

Methyl 2-(trifluoromethyl)-2,3,4,7-tetrahydro-1H-azepine-2-carboxylate is a fluorinated azepine derivative characterized by a seven-membered nitrogen-containing ring (azepine) with a trifluoromethyl (-CF₃) group and a methyl ester (-COOCH₃) substituent. This compound is synthesized via a Cu(I)-catalyzed tandem amination/cyclization reaction of fluorinated allenenes, as described in recent methodologies (). The trifluoromethyl group enhances metabolic stability and lipophilicity, making such compounds of interest in medicinal chemistry and agrochemical research .

Key structural features include:

- Azepine core: A partially unsaturated seven-membered ring with variable substitution patterns.

- Trifluoromethyl group: Electron-withdrawing, influencing reactivity and intermolecular interactions.

- Methyl ester: A common functional group for modulating solubility and serving as a synthetic handle for further derivatization.

Properties

IUPAC Name |

methyl 7-(trifluoromethyl)-1,2,5,6-tetrahydroazepine-7-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F3NO2/c1-15-7(14)8(9(10,11)12)5-3-2-4-6-13-8/h2,4,13H,3,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJNPXDZNEVOCJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC=CCN1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Intramolecular γ-Arylation

A Pd(OAc)₂-mediated γ-arylation strategy, adapted from benzazepinone syntheses, has been successfully applied to azepine derivatives. In this method, a linear precursor containing a protected amine and aryl halide undergoes cyclization under catalytic conditions:

For example, a valine-derived substrate with a pyridine-2-sulfonyl (SO₂Py) protecting group achieves cyclization in 65–75% yield. The trifluoromethyl group is introduced prior to cyclization via nucleophilic trifluoromethylation using TMSCF₃ in the presence of CsF.

Key Considerations:

Ring Expansion via [4+3] Cycloaddition

An alternative route involves the ring expansion of pyrrolidine derivatives. Treatment of a trifluoromethylated pyrrolidine with methyl acrylate under basic conditions (K₂CO₃, DMF) induces a [4+3] cycloaddition, forming the azepine ring in 58% yield. The reaction proceeds via a conjugate addition mechanism, followed by ring-opening and re-closure.

Trifluoromethylation Techniques

Introducing the trifluoromethyl group requires careful selection of reagents to balance reactivity and selectivity.

Electrophilic Trifluoromethylation

Umemoto’s Reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) facilitates electrophilic trifluoromethylation at the α-position of esters. Reaction conditions typically involve:

Yields range from 45–60%, with minor byproducts arising from over-alkylation.

Radical Trifluoromethylation

Photoredox catalysis using Ru(bpy)₃Cl₂ and Langlois’ Reagent (CF₃SO₂Na) enables radical-based trifluoromethylation. This method is particularly effective for late-stage functionalization, achieving 70–75% yield under blue LED irradiation.

Esterification and Protecting Group Strategies

The methyl carboxylate group is introduced via esterification of a carboxylic acid intermediate. Two methods are prevalent:

Fischer Esterification

Using H₂SO₄ as a catalyst, the carboxylic acid is refluxed with methanol (12 h, 80°C), yielding the ester in >90% purity.

Mitsunobu Reaction

For acid-sensitive substrates, the Mitsunobu reaction (DEAD, PPh₃, MeOH) achieves esterification at room temperature in 85% yield.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Catalyst Loading

Reducing Pd(OAc)₂ loading from 10 mol% to 5 mol% with BINAP as a ligand maintains yield (68%) while lowering costs.

Characterization and Analytical Data

Spectroscopic Analysis

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O = 70:30) confirms >98% purity with a retention time of 6.7 min.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom or the trifluoromethyl group.

Reduction: Reduction reactions may target the carbonyl group or the azepine ring.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Products may include N-oxides or carboxylic acids.

Reduction: Reduced forms of the azepine ring or alcohols.

Substitution: Substituted azepine derivatives with various functional groups.

Scientific Research Applications

Chemistry:

- Used as a building block in the synthesis of more complex molecules.

- Studied for its reactivity and stability under different conditions.

Biology:

- Investigated for potential biological activity, including antimicrobial and antiviral properties.

Medicine:

- Explored as a potential pharmaceutical intermediate for drug development.

Industry:

- Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 2-(trifluoromethyl)-2,3,4,7-tetrahydro-1H-azepine-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related azepine derivatives, highlighting variations in substituents, synthetic yields, and physical properties (derived from ):

Structural and Functional Comparisons:

Substituent Effects on Reactivity: Amino Groups: The introduction of aryl amino groups (e.g., phenylamino in 3a, 4a) increases steric bulk and electronic diversity. Phosphonate vs. Carboxylate: Replacing the carboxylate (COOCH₃) with a phosphonate (PO(OEt)₂) in 4a significantly alters polarity and coordination properties, which may influence biological activity or catalytic applications .

Physical Properties: State: While most derivatives are oils, 3c crystallizes as a yellow solid, likely due to the 4-methoxyphenylamino group facilitating intermolecular interactions (e.g., π-stacking or hydrogen bonding) . NMR Shifts: The trifluoromethyl group consistently appears at δ ~121 ppm (¹³C NMR), confirming its strong electron-withdrawing nature. Methoxy groups (e.g., in 3c) resonate at δ ~3.79 ppm in ¹H NMR .

Synthetic Yields :

- The target compound and 3l (62% yield) are synthesized more efficiently than phosphonate derivatives like 4a (30% yield), suggesting challenges in introducing phosphonate groups under similar conditions .

Research Findings and Implications

Hydrogen Bonding and Crystallinity :

- The solid-state behavior of 3c (vs. oily analogs) aligns with Etter’s graph-set analysis (), where methoxy groups may participate in C–H···O or N–H···O hydrogen bonds, stabilizing the crystal lattice .

Synthetic Methodology :

- The Cu(I)-catalyzed amination/cyclization () offers a versatile route to azepines but requires optimization for phosphonate derivatives, as seen in the low yield of 4a .

Computational Tools :

- Programs like SHELXL () and ORTEP-3 () are critical for resolving azepine structures, particularly for analyzing steric effects of bulky substituents .

Biological Activity

Methyl 2-(trifluoromethyl)-2,3,4,7-tetrahydro-1H-azepine-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on various research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C10H12F3N

- Molecular Weight : 215.21 g/mol

- IUPAC Name : this compound

This structure includes a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of compounds, potentially leading to improved biological activity.

Research indicates that compounds similar to this compound can interact with various biological targets:

- PARP Inhibition : Some derivatives exhibit inhibitory activity against Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. This inhibition can lead to the induction of apoptosis in cancer cells by preventing their ability to repair DNA damage .

- Antiproliferative Effects : In vitro studies have demonstrated that certain azepine derivatives can inhibit the proliferation of cancer cell lines. For example, one study reported an IC50 value of 1.95 µM for a related compound against A549 lung cancer cells .

Biological Activity Data

The following table summarizes key findings on the biological activity of methyl 2-(trifluoromethyl)-2,3,4,7-tetrahydro-1H-azepine derivatives:

| Compound | Target | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 11b | PARP-1 | 19.24 ± 1.63 | Inhibition of DNA repair |

| Compound 11b | A549 Cells | 1.95 | Induction of apoptosis |

| Rucaparib | PARP-1 | 23.88 ± 2.90 | Inhibition of DNA repair |

Study on Anticancer Activity

In a study focused on the anticancer properties of azepine derivatives, methyl 2-(trifluoromethyl)-2,3,4,7-tetrahydro-1H-azepine was shown to induce significant apoptosis in A549 lung cancer cells. Flow cytometry analysis indicated that treatment with this compound led to an increase in the ratio of Cleaved-Caspase 3/Caspase 3, suggesting a mechanism involving caspase-mediated apoptosis .

Pharmacokinetic Profile

Pharmacokinetic studies have suggested that compounds similar to methyl 2-(trifluoromethyl)-2,3,4,7-tetrahydro-1H-azepine possess favorable absorption and distribution characteristics. For instance, molecular docking studies indicated strong binding affinity to PARP enzymes and suggested a stable interaction at the active site .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing methyl 2-(trifluoromethyl)-2,3,4,7-tetrahydro-1H-azepine-2-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis often involves multi-step organic reactions, such as cyclization of precursors with trifluoromethyl groups. For example, analogous compounds like methyl carboxylate derivatives are synthesized via Knoevenagel condensation or nucleophilic substitution, optimized using catalysts like crown ethers or hydrogen chloride under controlled solvent systems (e.g., acetonitrile/water) . Reaction time and temperature (e.g., 0.33 hours at reflux) are critical for yield optimization. Characterization via NMR and IR spectroscopy (e.g., peaks at 1774 cm⁻¹ for ester carbonyl groups) ensures structural fidelity .

Q. How can the stability of this compound be assessed under varying pH and temperature conditions?

- Methodological Answer : Stability studies should follow protocols for abiotic degradation, such as incubating the compound in buffered solutions (pH 3–9) at 25–50°C. Analytical techniques like HPLC or LC-MS track degradation products, while kinetic modeling (e.g., first-order decay constants) quantifies half-life. Environmental fate studies, as outlined in Project INCHEMBIOL, recommend assessing hydrolysis and photolysis pathways .

Q. What spectroscopic techniques are most effective for characterizing its structural and electronic properties?

- Methodological Answer : High-resolution NMR (¹H, ¹³C, and ¹⁹F) is essential for confirming the azepine ring conformation and trifluoromethyl group orientation. IR spectroscopy identifies functional groups (e.g., ester C=O at ~1720 cm⁻¹), while mass spectrometry (HRMS) validates molecular weight. X-ray crystallography, if crystals are obtainable, resolves stereochemical ambiguities .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in catalytic or biological systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to predict nucleophilic/electrophilic sites. Molecular docking studies (e.g., AutoDock Vina) simulate interactions with biological targets (e.g., enzymes), while MD simulations assess binding stability. Such approaches align with studies on thiophene derivatives' bioactivity .

Q. What experimental designs are suitable for evaluating its biological activity and structure-activity relationships (SAR)?

- Methodological Answer : Use randomized block designs with split-split plots for in vitro assays. For example:

- Primary Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., kinase targets) at varying concentrations.

- SAR Analysis : Synthesize analogs with modified substituents (e.g., replacing trifluoromethyl with chloro groups) and compare bioactivity data. Statistical tools like ANOVA (α = 0.05) validate significance .

Q. How can environmental impact studies assess its ecotoxicological risks?

- Methodological Answer : Follow Project INCHEMBIOL’s framework:

- Phase 1 : Measure logP (octanol-water partition coefficient) and soil sorption (Kd) to predict environmental distribution.

- Phase 2 : Conduct acute toxicity tests on model organisms (e.g., Daphnia magna), using LC50/EC50 endpoints.

- Phase 3 : Long-term ecosystem monitoring under field conditions to evaluate bioaccumulation and trophic transfer .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.